![molecular formula C12H14O3 B14248021 4-[(benzyloxy)methyl]dihydro-2(3H)-furanone CAS No. 193070-22-3](/img/structure/B14248021.png)
4-[(benzyloxy)methyl]dihydro-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxymethyl)tetrahydrofuran-2-one is an organic compound that belongs to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring substituted with a benzyloxymethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxymethyl)tetrahydrofuran-2-one typically involves the protection of hydroxyl groups using benzyloxymethyl groups. One common method involves the reaction of tetrahydrofuran-2-one with benzyl chloromethyl ether in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of 4-(Benzyloxymethyl)tetrahydrofuran-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification process often includes recrystallization or column chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxymethyl)tetrahydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The tetrahydrofuran ring can be reduced to form dihydrofuran derivatives.
Substitution: The benzyloxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products:
Oxidation: Benzyloxyacetic acid or benzyloxyacetaldehyde.
Reduction: Dihydro-4-(benzyloxymethyl)furan.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxymethyl)tetrahydrofuran-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving tetrahydrofuran derivatives.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Benzyloxymethyl)tetrahydrofuran-2-one involves its interaction with various molecular targets. The benzyloxymethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The tetrahydrofuran ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Tetrahydrofuran: A simpler analog without the benzyloxymethyl group.
Benzyloxymethyl ethers: Compounds with similar protective groups but different core structures.
Dihydrofuran derivatives: Compounds with reduced tetrahydrofuran rings.
Uniqueness: 4-(Benzyloxymethyl)tetrahydrofuran-2-one is unique due to the presence of both the benzyloxymethyl group and the tetrahydrofuran ring, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable intermediate in organic synthesis and a candidate for drug development.
Properties
CAS No. |
193070-22-3 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(phenylmethoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C12H14O3/c13-12-6-11(9-15-12)8-14-7-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
UTFIPJMYDWGHDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC1=O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


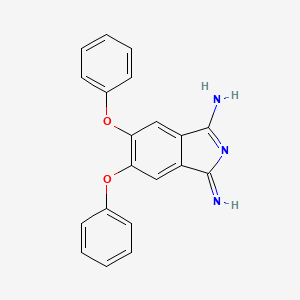
![[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene](/img/structure/B14247944.png)
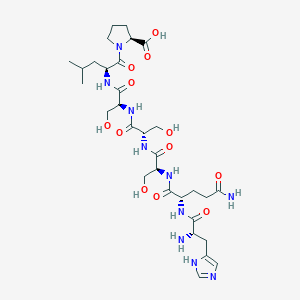
![3-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-7-[[6-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B14247953.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine](/img/structure/B14247955.png)

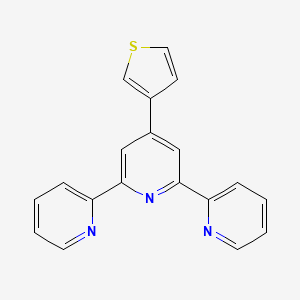
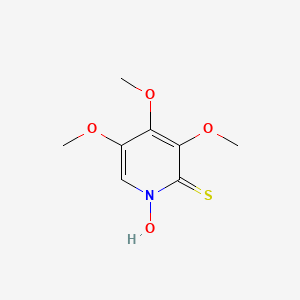
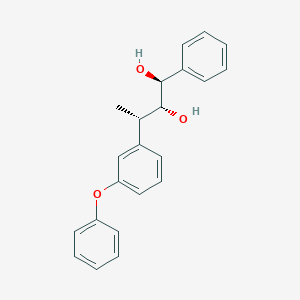

![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
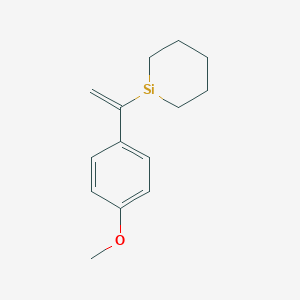
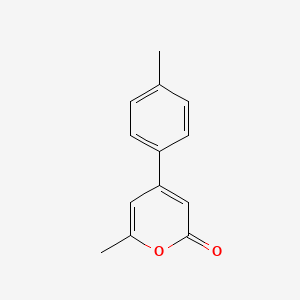
![1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]-](/img/structure/B14248015.png)
